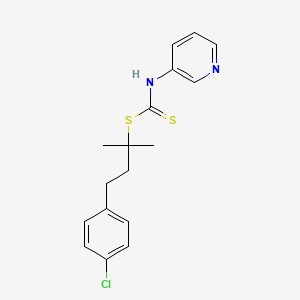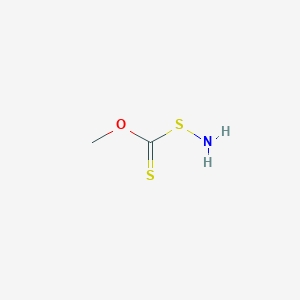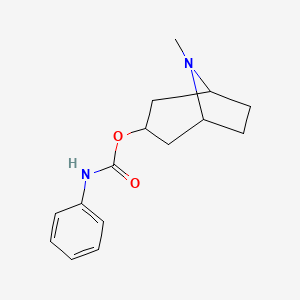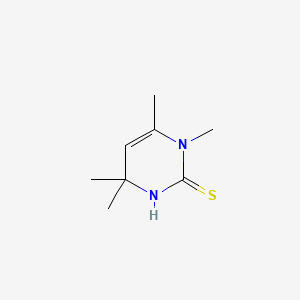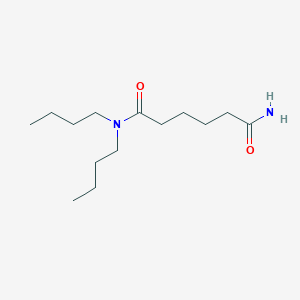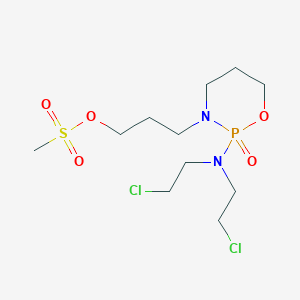
Dihydro-3,3,4,4-tetraethyl-2,5-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3,3,4,4-tetraethyl-2,5-furandione is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molar mass of 212.2854 g/mol It is a derivative of tetrahydrofuran, characterized by the presence of four ethyl groups attached to the furan ring
Vorbereitungsmethoden
The synthesis of dihydro-3,3,4,4-tetraethyl-2,5-furandione can be achieved through several methods. One common approach involves the heating of 2,2,3,3-tetraethylbutanedioic acid . Another method includes the reaction of 3,3,4,4-tetraethyl-2,5-pyrrolidinedione with specific reagents to yield the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dihydro-3,3,4,4-tetraethyl-2,5-furandione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihydro-3,3,4,4-tetraethyl-2,5-furandione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of dihydro-3,3,4,4-tetraethyl-2,5-furandione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems and industrial processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Dihydro-3,3,4,4-tetraethyl-2,5-furandione can be compared with other similar compounds such as:
- **Dihydro-3,3,4,4-tet
Eigenschaften
CAS-Nummer |
35046-71-0 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
3,3,4,4-tetraethyloxolane-2,5-dione |
InChI |
InChI=1S/C12H20O3/c1-5-11(6-2)9(13)15-10(14)12(11,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
APJHATHBVZSBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)OC(=O)C1(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


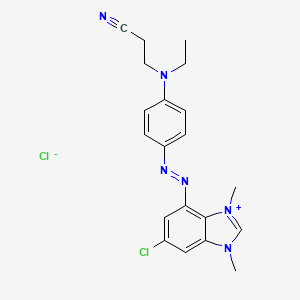
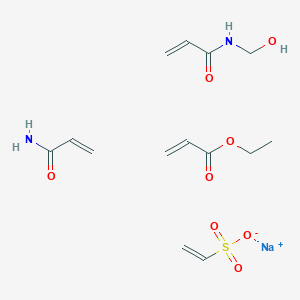
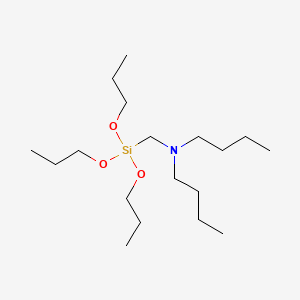
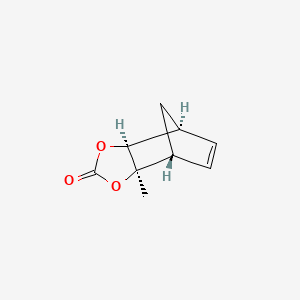
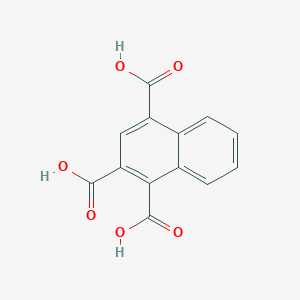
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
